1-Phenylethyl valerate
Description
Contextualization within Organic Esters Chemistry
1-Phenylethyl valerate (B167501), also known as 1-phenylethyl pentanoate, is an organic compound classified as an ester. chemeo.com Esters are a significant class of organic compounds derived from the reaction between an acid (in this case, valeric acid) and an alcohol (1-phenylethanol). echemi.com The general structure of an ester features a central carbonyl group (C=O) bonded to an oxygen atom, which is in turn attached to an alkyl or aryl group.
The molecular formula of 1-phenylethyl valerate is C₁₃H₁₈O₂ and it has a molecular weight of approximately 206.28 g/mol . nist.govbangchemicals.com It is a structural isomer of phenethyl valerate (2-phenylethyl pentanoate), which is formed from the same valeric acid but with a different alcohol, 2-phenylethanol (B73330). echemi.comnih.gov The key structural difference lies in the position of the phenyl group relative to the ester linkage. In this compound, the phenyl group is attached to the first carbon (the alpha-carbon) of the ethyl group, creating a chiral center. In contrast, in 2-phenylethyl valerate, the phenyl group is on the second carbon (the beta-carbon), resulting in an achiral molecule. nih.govhabitablefuture.org This chirality makes this compound a subject of interest in stereoselective synthesis and analysis. researchgate.net
The synthesis of phenylethyl esters can be achieved through various methods, including the azeotropic esterification of the corresponding alcohol with a carboxylic acid. chemicalbook.com More advanced methods like the Yamaguchi esterification, which involves using 2,4,6-trichlorobenzoyl chloride as a condensing agent, have also been employed for creating phenylethyl esters, offering a rapid and efficient one-pot synthesis route. aensiweb.net
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-phenylethyl pentanoate | chemeo.com |
| Synonyms | This compound, Valeric acid, alpha-methylbenzyl ester | habitablefuture.org |
| CAS Number | 3460-43-3 | chemeo.com |
| Molecular Formula | C₁₃H₁₈O₂ | chemeo.com |
| Molecular Weight | 206.28 g/mol | chemeo.com |
| Boiling Point | 268 °C (at 760 mm Hg) | nih.govchemicalbook.com |
| Density | ~0.98 g/cm³ at 20°C | echemi.comchemicalbook.com |
| Appearance | Colorless liquid | chemicalbook.comventos.com |
| Solubility | Insoluble in water; soluble in alcohol and oils. chemicalbook.comventos.com | chemicalbook.comventos.com |
Historical Trajectories of Research on Phenylethyl Esters
Research into phenylethyl esters has evolved from their identification as natural products to their synthesis and application in various fields, notably in flavors, fragrances, and pharmacology. Many 2-phenylethyl esters, valued for their pleasant floral and fruity scents, are trace components in natural sources like guava, passion fruit, and cheese. aensiweb.net This natural occurrence spurred early interest in their isolation and synthetic replication for commercial use.
A significant portion of early chemical synthesis research focused on developing efficient esterification methods. Traditional approaches included direct esterification of phenylethyl alcohol with a carboxylic acid. chemicalbook.com Over time, more sophisticated methods were developed to improve yields and reaction conditions. For instance, research into the Yamaguchi esterification demonstrated a one-pot method for synthesizing a range of 2-phenylethyl esters with yields between 47-66% after 24 hours. aensiweb.net Another approach involved the Baeyer-Villiger oxidation of benzylacetone (B32356) using reagents like metachloroperbenzoic acid to produce phenylethyl acetate (B1210297), highlighting alternative synthetic pathways. google.com
In the late 20th century, research expanded significantly into the biological activities of more complex phenylethyl esters. A prominent example is Caffeic Acid Phenethyl Ester (CAPE), a compound first identified in bee propolis. nih.govmdpi.com Following its isolation, CAPE was first chemically synthesized at Columbia University in 1988, which catalyzed widespread investigation into its potent anti-inflammatory, antioxidant, and immunomodulatory properties. nih.govmdpi.com The synthesis and study of CAPE and its derivatives marked a pivotal shift, demonstrating that phenylethyl esters could be important pharmacophores, moving beyond their traditional roles in the fragrance industry. nih.govwikipedia.org This line of research continues, with studies exploring compounds like Salicylic (B10762653) Acid Phenylethyl Ester (SAPE) for their potential therapeutic applications. researchgate.net
Fundamental Academic Significance in Synthetic and Mechanistic Chemistry
The academic significance of this compound and related phenylethyl esters in synthetic and mechanistic chemistry is largely tied to the stereochemical properties of the 1-phenylethyl group. The presence of a chiral center at the C1 position of the ethyl group makes these compounds valuable tools for studying and exploiting stereoselectivity in chemical reactions.
A key area of significance is in the field of enzymatic reactions and kinetic resolution. Racemic 1-phenylethanol (B42297) and its esters, such as 1-phenylethyl acetate and 1-phenylethyl pentanoate, serve as model substrates for enzymes like lipases. liberty.edu Researchers use these compounds to study the enantioselectivity of enzymes, which can preferentially catalyze the reaction of one enantiomer over the other. researchgate.net For example, experiments have been designed for educational settings where acylase I is used to selectively hydrolyze one enantiomer of racemic 1-phenylethanol, allowing students to determine the enzyme's preference and calculate the enantiomeric excess of the unreacted alcohol. researchgate.netliberty.edu This type of research is fundamental to developing methods for producing enantiomerically pure compounds, which is crucial in the pharmaceutical industry.
Furthermore, the 1-phenylethyl group is a well-established chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic route to guide the formation of a new stereocenter with a specific configuration. The N-(1-phenylethyl) group, for instance, is used in the synthesis of enantiomerically pure aziridine-2-carboxylates. beilstein-journals.org These aziridines are versatile three-carbon chiral building blocks used in the synthesis of complex, biologically active molecules like alkaloids and amino acids. beilstein-journals.orgresearchgate.net While not this compound itself, the principles demonstrated with these related structures underscore the importance of the 1-phenylethyl moiety in controlling stereochemical outcomes in complex organic syntheses.
Mechanistic studies also benefit from the use of phenylethyl derivatives. The selection of specific ester groups can influence reaction pathways, and the analysis of products can provide insight into reaction mechanisms. For instance, in studies of deracemization (the conversion of a racemic mixture into a single enantiomer), 1-phenylethyl acetate has been used as an acyl donor in lipase-catalyzed dynamic kinetic resolutions. rsc.org Such studies are vital for understanding and optimizing stereoselective transformations. rsc.orgresearchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
3460-43-3 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-phenylethyl pentanoate |
InChI |
InChI=1S/C13H18O2/c1-3-4-10-13(14)15-11(2)12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3 |
InChI Key |
PTBSIZMEMKOIHX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Synthesis Strategies
Classical Chemical Synthesis Approaches
Traditional organic chemistry provides a foundational framework for the synthesis of 1-Phenylethyl valerate (B167501), primarily through esterification and advanced stereoselective techniques.
The most direct method for synthesizing 1-Phenylethyl valerate is through the esterification of 1-phenylethanol (B42297) with valeric acid or its derivatives. This reaction is typically catalyzed by a strong acid, which protonates the carbonyl oxygen of the valeric acid, making it more susceptible to nucleophilic attack by the hydroxyl group of 1-phenylethanol.
A notable variation involves the use of different catalysts to improve efficiency and selectivity. For instance, in the synthesis of a similar compound, salicylic (B10762653) acid phenylethyl ester, zinc trifluoromethanesulfonate (B1224126) [Zn(OTf)2] has been successfully employed as a catalyst for selective esterification. nih.gov Such catalysts can offer milder reaction conditions compared to traditional mineral acids. The general reaction involves the condensation of the two precursors, releasing a molecule of water. nih.gov
Asymmetric synthesis is crucial for producing enantiomerically pure compounds, which is relevant as 1-phenylethanol is a chiral alcohol. ethz.ch One advanced strategy employs chiral auxiliaries, which are enantiopure chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. ethz.ch
In a sophisticated application of this principle, the (R)- or (S)-1-phenylethyl group itself can function as a chiral auxiliary. nih.govbeilstein-journals.org Derivatives of N-(1-phenylethyl)aziridine-2-carboxylic acid serve as important chiral synthons. nih.govbeilstein-journals.org The inherent chirality of the 1-phenylethyl group attached to the aziridine (B145994) nitrogen guides subsequent chemical transformations with high stereoselectivity. After directing the formation of new stereocenters, this auxiliary group can be removed. ethz.chnih.gov This methodology is particularly powerful for creating complex chiral molecules from simpler, achiral starting materials. beilstein-journals.org
Investigations into radical-based synthetic routes, particularly in systems analogous to phenylethyl structures, have revealed novel ways to form key carbon-carbon bonds. For example, photoassisted Nickel-catalyzed reductive cross-coupling reactions have been developed to synthesize β-phenethylamine derivatives, which are structurally related to 1-phenylethanol. ucla.edu Mechanistic studies suggest that these transformations can involve the formation of carbon-centered radicals as key intermediates in the cross-coupling process. ucla.edunih.gov While not a direct synthesis of the ester, this demonstrates the potential for radical pathways to construct the core phenylethyl skeleton, which could then be functionalized to produce the target ester.
The synthesis of precursors for this compound can be achieved through highly controlled chemical transformations. A prominent example is the regioselective and stereoselective ring-opening of aziridines. Aziridines, particularly N-protected or N-activated ones, are versatile intermediates for synthesizing β-phenethylamines and their derivatives. ucla.eduresearchgate.net
The strategy involves the ring-opening of a substituted aziridine with a nucleophile. The position of the attack (regioselectivity) can be controlled by the choice of catalyst and reaction conditions. For instance, the BF3·OEt2-catalyzed reaction of azulene (B44059) with N-protected aziridines proceeds with high regioselectivity to form phenethylamine-azulene conjugates. researchgate.net DFT calculations and stereochemical studies support a concerted SN2-type mechanism for the aziridine ring-opening. researchgate.net Similarly, Ni-catalyzed cross-coupling reactions can open aziridine rings to install a variety of substituents. ucla.edunih.gov This approach is highly modular, allowing for the synthesis of a diverse range of phenylethyl derivatives that can serve as precursors to this compound. ucla.edunih.gov
| Precursor Transformation | Catalyst/Reagent | Key Feature | Product Type | Ref |
| Aziridine Ring Opening | BF3·OEt2 | High regioselectivity, SN2-type mechanism | Phenethylamine-azulene conjugates | researchgate.net |
| Aziridine Cross-Coupling | Ni/Photoredox | Forms C-C bonds, involves radical intermediates | β-phenethylamine derivatives | ucla.edu |
| Aziridine Ring Opening | Bromide-promoted/Ni-catalyzed | Stereoconvergent cross-coupling | β-functionalized phenethylamines | nih.gov |
| Aziridine Ring Opening | TiCl4 | Proceeds via phenonium ion intermediate | Complex phenethylamine (B48288) derivatives | acs.org |
Enzymatic and Biocatalytic Synthesis
Biocatalysis, particularly using enzymes like lipases, offers an environmentally friendly and highly selective alternative to classical chemical synthesis for producing esters. mdpi.com These methods operate under mild conditions and can resolve racemic mixtures to produce enantiomerically pure products. mdpi.com
Lipases are widely used to catalyze the synthesis of flavor and fragrance esters, including this compound and its analogues. inrs.ca These enzymes can perform either esterification (reacting an alcohol with a carboxylic acid) or transesterification (reacting an alcohol with an existing ester, often an activated one like a vinyl ester). mdpi.com
The kinetic resolution of racemic 1-phenylethanol is a common application. In this process, the lipase (B570770) selectively esterifies one enantiomer (typically the R-enantiomer), leaving the other (S-enantiomer) as an unreacted alcohol. nih.gov This allows for the separation of the two enantiomers. Immobilized lipase B from Candida antarctica (CALB), often known by the trade name Novozym 435, is a particularly robust and efficient biocatalyst for these reactions. researchgate.netchem-soc.siscirp.orgresearchgate.net
Studies have explored various parameters to optimize these reactions, including the choice of lipase, acyl donor, solvent, temperature, and pressure. For the transesterification of (R,S)-1-phenylethanol, vinyl esters are effective acyl donors because the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, driving the reaction forward. chem-soc.si Research has shown that microwave irradiation can enhance the reaction rates and selectivity of lipase-catalyzed reactions in dry media. acs.org
| Lipase Source | Reaction Type | Acyl Donor | Solvent/System | Optimal Temp. (°C) | Key Finding | Ref |
| Pseudomonas species | Transesterification | Vinyl acetate (B1210297) | Solvent-free | - | Preferential esterification of R-enantiomer (>95% ee) | nih.gov |
| Candida antarctica (Novozym 435) | Transesterification | Vinyl acetate | n-Hexane | 60 | Yield of 61.49% for 1-phenylethyl acetate after 24h | scirp.org |
| Candida antarctica (CALB) | Transesterification | Vinyl acetate | Supercritical CO2 | 80-92 | Increased reaction rate with higher pressure and temperature up to a point | chem-soc.si |
| Pseudomonas cepacia / C. antarctica | Transesterification | Ethyl valerate / Isopropenyl acetate | Dry media (supported) | ~100 | Microwave irradiation increased enzyme affinity and selectivity | acs.org |
| Candida antarctica (CALB) | Kinetic Resolution | Synthetic triglycerides | Neat system | 30-70 | High enantioselectivity (>1000) with glycerol (B35011) tributyrate | researchgate.net |
Kinetic Resolution of Racemic Precursors (e.g., 1-Phenylethanol) for Enantiopure Ester Production
Kinetic resolution is a widely employed method for the separation of racemic mixtures. In the context of this compound synthesis, this involves the enantioselective acylation of a racemic precursor, typically 1-phenylethanol, using a lipase as a biocatalyst. One enantiomer of the alcohol is preferentially acylated by an acyl donor, resulting in an enantiomerically enriched ester and the unreacted, enantiomerically enriched alcohol. The major drawback of this method is the theoretical maximum yield of 50% for the desired enantiomer. scielo.brd-nb.info
Various lipases have been investigated for this purpose, with Candida antarctica lipase B (CALB) being one of the most effective due to its high enantioselectivity. beilstein-journals.orgnih.gov For instance, the use of a mycelium-bound lipase from Aspergillus oryzae (AOL) for the kinetic resolution of (RS)-1-phenylethanol has demonstrated high conversion rates (over 46%) and excellent enantiomeric excess (>99%) for the product, (R)-1-phenylethyl acetate, under optimized conditions. nih.gov The choice of acyl donor and solvent also significantly influences the reaction's efficiency and selectivity. nih.govscirp.org
| Enzyme Source | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee) of Ester (%) | Reference |
| Aspergillus oryzae (AOL) | Vinyl Acetate | Methyl tert-butyl ether | >46 | >99 | nih.gov |
| Candida antarctica Lipase B (Immobilized) | Vinyl Acetate | n-Hexane | ~49 | >95 | nih.gov |
| Porcine Pancreatic Lipase (PPL) | Vinyl Acetate | n-Hexane | <20 | Not specified | scirp.org |
| Lipozyme CaLB-L on SiO2 | Various (e.g., butyrate) | n-Hexane | ~44 | >99 | researchgate.net |
Dynamic Kinetic Resolution Methodologies Utilizing Combined Catalytic Systems
To overcome the 50% yield limitation of conventional kinetic resolution, dynamic kinetic resolution (DKR) has been developed. scielo.brrsc.org DKR combines the enzymatic kinetic resolution with an in situ racemization of the slower-reacting enantiomer of the starting material. scielo.brrsc.org This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.
This is typically achieved using a chemoenzymatic system, where a lipase selectively acylates one enantiomer of the alcohol, and a metal-based or acid catalyst simultaneously racemizes the remaining unreacted alcohol enantiomer. beilstein-journals.orgresearchgate.net Ruthenium complexes have been shown to be highly effective racemization catalysts in combination with lipases like CALB for the DKR of 1-phenylethanol. beilstein-journals.org For example, a large-scale DKR of (rac)-1-phenylethanol using a ruthenium catalyst and immobilized CALB yielded (R)-1-phenylethyl acetate in 97% yield and 99.8% enantiomeric excess. beilstein-journals.org Other catalytic systems, such as those employing niobium salts or acidic zeolites as racemization agents, have also been explored. scielo.brresearchgate.net
Influence of Enzyme Immobilization on Biocatalytic Efficiency and Reusability
Immobilization of enzymes is a critical strategy for enhancing their stability, facilitating their recovery and reuse, and thereby improving the economic feasibility of biocatalytic processes. nih.govmdpi.com Lipases can be immobilized on various supports, such as celite, silica, and polymeric resins, through methods like adsorption or covalent bonding. derpharmachemica.comresearchgate.net
Immobilized enzymes often exhibit improved resistance to harsh reaction conditions, such as high temperatures and organic solvents. mdpi.comresearchgate.net For instance, Candida antarctica lipase B immobilized on macroporous acrylic resin (Novozym 435) is a commercially available and widely used biocatalyst for ester synthesis, demonstrating high activity and stability. scirp.org The reusability of immobilized lipases is a key advantage for industrial applications. Studies have shown that immobilized lipases can be reused for multiple cycles with minimal loss of activity. nih.govresearchgate.net For example, Lipozyme CaLB-L immobilized on SiO2 could be reused five times without a significant decrease in its catalytic activity for the synthesis of (R)-(+)-esters from (R,S)-1-phenylethanol. researchgate.net
| Immobilization Support | Enzyme | Reusability (Number of Cycles) | Activity Retention | Reference |
| Celite | Candida cylindracea Lipase | Multiple (washing solvent dependent) | High (e.g., 94% with butanol wash) | derpharmachemica.com |
| Gelatin Microemulsion-based Organogels | Candida rugosa Lipase | 11 | ~60% of initial activity | jmb.or.kr |
| Accurel MP 1000 | Lipase from Metagenomic Library (Im-LipG9) | Not specified | High stability reported | nih.gov |
| SiO2 | Lipozyme CaLB-L | 5 | No significant loss | researchgate.net |
Application of Non-Conventional Reaction Media in Biocatalysis (e.g., Ionic Liquids, Supercritical Carbon Dioxide)
The use of non-conventional reaction media, such as ionic liquids (ILs) and supercritical carbon dioxide (scCO₂), offers several advantages in biocatalysis. mdpi.comnih.gov These "green solvents" can enhance enzyme activity, stability, and selectivity, while also simplifying product separation and catalyst recycling. austinpublishinggroup.comnih.gov
Ionic liquids are salts that are liquid at low temperatures and possess negligible vapor pressure, making them environmentally benign alternatives to volatile organic solvents. dokumen.pub They can provide a stable microenvironment for enzymes and have been successfully used in the chemoenzymatic DKR of rac-1-phenylethanol, leading to high yields and enantioselectivities. nih.gov For instance, coating both the lipase and the racemization catalyst with ionic liquids significantly improved the efficiency of the DKR process. nih.gov
Supercritical carbon dioxide is another attractive alternative solvent due to its non-toxic, non-flammable, and inexpensive nature. nih.govnih.gov The properties of scCO₂ can be tuned by changing pressure and temperature, allowing for control over reaction rates and selectivities. researchgate.net The DKR of 1-phenylethanol has been successfully performed in scCO₂, achieving high yields and enantioselectivities comparable to or even better than those obtained in conventional organic solvents like hexane. researchgate.net The combination of ionic liquids and scCO₂ in biphasic systems has also been shown to be highly effective for the continuous DKR of rac-1-phenylethanol, allowing for long-term operation with high productivity and enantioselectivity. rsc.org
| Non-Conventional Medium | Catalytic System | Substrate | Product | Key Findings | Reference |
| Ionic Liquids/[scCO₂] | Novozym 435 & SCX | rac-1-Phenylethanol | (R)-1-Phenylethyl propionate | Good yield (76%) and excellent enantioselectivity (91-98% ee). | nih.gov |
| Ionic Liquids/[scCO₂] | Novozym 435 & Acidic Zeolite | rac-1-Phenylethanol | (R)-1-Phenylethyl propionate | High yields (up to 98.0%) and excellent enantioselectivity (up to 97.3% ee) over 14 days. | rsc.org |
| Supercritical CO₂ | Pseudomonas cepacia Lipase & Ru-catalyst | rac-1-Phenylethanol | (R)-1-Phenylethyl acetate | Increased yield (70%) compared to hexane, with high enantioselectivity (96% ee). | researchgate.net |
| Ionic Liquid ([Bmim][BF₄]) | Lipase on Carbon Nanotubes | 1-Phenylethanol | 1-Phenylethyl acetate | High immobilization efficiency and high activity in transesterification. | austinpublishinggroup.com |
Biosynthesis and Natural Occurrence Pathways
Microbial Production of Phenylethyl Esters
The synthesis of phenylethyl esters is not exclusive to plants; several microorganisms are capable of producing these aromatic compounds, primarily through the esterification of 2-phenylethanol (B73330). While the direct microbial production of 1-phenylethyl valerate (B167501) is not extensively documented, the generation of its precursor alcohol and other related esters by various yeasts has been a subject of significant research.
Specific yeast species have been identified as notable producers of 2-phenylethanol (2-PE), the alcohol precursor to phenylethyl esters. Strains of Pichia farinosa, Pichia anomala, and Galactomyces geotrichum have been shown to generate 2-PE and its acetate (B1210297) ester as part of their metabolism. thegoodscentscompany.comeuropa.eu
Pichia anomala : This yeast is recognized for producing a spectrum of volatile compounds, including phenylethanol and 2-phenylethyl acetate. researchgate.netevocativeperfumes.com Certain strains, like SKM-T, have been highlighted for their potential in producing these flavor compounds, which can enhance the sensory qualities of foods like bread. evocativeperfumes.com However, studies have also shown variability, with some P. anomala strains being good producers of isoamyl acetate but unable to produce 2-phenylethyl acetate. nih.gov
Pichia farinosa : Research has identified Pichia farinosa SKM-1 as a producer of several volatile compounds, with 2-phenylethanol being a key product identified during its fermentation process. thegoodscentscompany.comeuropa.euperflavory.com
Galactomyces geotrichum : This mold, also known as Geotrichum candidum, demonstrates a capacity for producing 2-phenylethanol. researchgate.netnih.gov It is known for its role in the ripening of dairy products and can convert L-phenylalanine into 2-phenylethanol and other aromatic compounds like phenylacetaldehyde (B1677652) and phenylacetic acid. nih.govsolubilityofthings.comnih.gov
The following table summarizes the key aromatic products from these microorganisms.
| Microorganism | Key Aromatic Products | Reference |
|---|---|---|
| Pichia anomala | 2-Phenylethanol, 2-Phenylethyl acetate | researchgate.netevocativeperfumes.com |
| Pichia farinosa | 2-Phenylethanol | thegoodscentscompany.comperflavory.com |
| Galactomyces geotrichum | 2-Phenylethanol, Phenylacetaldehyde, Phenylacetic acid | researchgate.netnih.gov |
The biosynthesis of the aromatic precursors for phenylethyl esters primarily involves two key metabolic pathways: the Shikimate pathway and the Ehrlich pathway.
Shikimate Pathway : This pathway is fundamental in fungi, plants, and bacteria for the de novo synthesis of aromatic amino acids, including L-phenylalanine. foodb.cachemicalbook.comhmdb.ca It begins with the precursors phosphoenolpyruvate (B93156) and erythrose-4-phosphate and proceeds through a seven-step sequence to produce chorismate, a crucial intermediate. hmdb.ca Chorismate is then converted to L-phenylalanine, the direct precursor for the Ehrlich pathway. nih.gov This pathway is a high-flux route, with a significant portion of fixed carbon in some organisms being directed through it. foodb.caacs.org
Ehrlich Pathway : This is the principal route for the catabolism of amino acids into higher alcohols, known as fusel alcohols. contaminantdb.ca For the production of 2-phenylethanol, the Ehrlich pathway begins with the biotransformation of L-phenylalanine. nih.govchemicalbook.com The process involves three main enzymatic steps:
Transamination : L-phenylalanine is converted to phenylpyruvate. contaminantdb.ca
Decarboxylation : Phenylpyruvate is decarboxylated to form phenylacetaldehyde. inchem.org
Reduction : Phenylacetaldehyde is reduced to 2-phenylethanol. contaminantdb.cainchem.org
This resulting 2-phenylethanol can then be esterified with an acyl-CoA, such as valeryl-CoA, by an alcohol acyltransferase (AAT) enzyme to form a phenylethyl ester like phenylethyl valerate. The formation of the closely related 2-phenylethyl acetate occurs when 2-phenylethanol reacts with acetyl-CoA. contaminantdb.canih.gov
The biotransformation of L-phenylalanine is the most efficient biotechnological route for producing 2-phenylethanol and its esters. nih.govwikipedia.org Numerous yeast species utilize L-phenylalanine, often supplied in the culture medium, to generate these valuable aromatic compounds via the Ehrlich pathway. The conversion process is a recognized method for producing "natural" flavor and fragrance compounds, as they are derived from a biological process. nih.gov The efficiency of this bioconversion can be influenced by various factors, including the specific microbial strain, culture conditions, and the availability of the L-phenylalanine substrate. wikipedia.org
Presence and Distribution in Biological Systems
While the microbial synthesis pathways for the precursor 2-phenylethanol are well-established, the specific natural occurrence of 1-phenylethyl valerate is not widely documented in scientific literature. However, data exists for its structural isomer, 2-phenylethyl valerate (also known as phenethyl pentanoate), and other closely related compounds.
The isomer 2-phenylethyl valerate has been reported in the plant Stevia rebaudiana and the desert plant Rhanterium epapposum. chemicalbook.com
Other related phenylethyl esters are found more broadly in nature. For instance, 1-phenylethyl acetate , which shares the same "1-phenylethyl" backbone as the subject compound, has been identified in clove buds (Syzygium aromaticum), cocoa pulp, grape hyacinth flowers, and peaches. contaminantdb.ca The table below details the occurrence of these related aromatic esters.
| Compound | Isomeric Relation to this compound | Documented Natural Sources | Reference |
|---|---|---|---|
| 2-Phenylethyl valerate (Phenethyl pentanoate) | Structural Isomer | Stevia rebaudiana, Rhanterium epapposum | chemicalbook.com |
| 1-Phenylethyl acetate | Same alcohol, different acid | Clove buds, Cocoa pulp, Grape hyacinth, Peach | contaminantdb.ca |
| 2-Phenylethyl isovalerate | Structural Isomer | Beer, Brandy, Cider, Peppermint oil, Eucalyptus spp. | thegoodscentscompany.cominchem.org |
| 2-Phenylethyl propionate | Different acid | Guava fruit, various cheeses, Beer, Rum, Cider | nih.gov |
| 2-Phenylethanol (Precursor) | Precursor Alcohol | Rose, Carnation, Hyacinth, Orange blossom, Ylang-ylang |
The presence of these related compounds in a variety of fruits, flowers, and fermented products suggests that the biosynthetic machinery for creating phenylethyl esters is widespread, even if the specific combination of 1-phenylethanol (B42297) and valeric acid to form this compound is rarely observed or reported.
Mechanistic Investigations and Reaction Kinetics
Elucidation of Chemical Reaction Mechanisms (e.g., Esterification, Hydrolysis)
The primary mechanism for synthesizing 1-phenylethyl valerate (B167501) is esterification, typically involving the reaction of 1-phenylethanol (B42297) with valeric acid or its derivatives. This can be achieved through various catalytic methods. For instance, lipase-catalyzed esterification is a common biocatalytic route. mdpi.comresearchgate.net The reaction involves the formation of an acyl-enzyme intermediate, followed by nucleophilic attack by the alcohol.
Hydrolysis, the reverse of esterification, breaks down 1-phenylethyl valerate into 1-phenylethanol and valeric acid. This reaction is catalyzed by esterases or can occur under acidic or basic conditions. jmb.or.kroecd.org The mechanism of basic hydrolysis for similar esters, like phenylureas, is proposed to be an addition-elimination pathway. rsc.org In vivo, carboxylic ester hydrolases efficiently catalyze the hydrolysis of phenethyl esters, which is a key step in their metabolism. oecd.org
Kinetic Studies of Enzymatic Transformations
Enzymatic kinetic resolution is a significant area of study for producing enantiomerically pure forms of 1-phenylethanol and related esters. Lipases are frequently employed for this purpose due to their stereoselectivity. scirp.org Studies have investigated the influence of various parameters such as the type of lipase (B570770), acyl donor, solvent, and temperature on the reaction kinetics. scirp.orgresearchgate.net
For example, in the kinetic resolution of (±)-1-phenylethanol, Novozym 435 (a commercial lipase) has shown high efficiency. scirp.org A kinetic study on the synthesis of the related ester, 1-phenylethyl acetate (B1210297), using Novozym 435 determined the Michaelis-Menten kinetic parameters, Vmax (maximum reaction rate) and Km (Michaelis constant), which describe the enzyme's affinity for its substrates. scirp.org The study found that vinyl acetate was an effective acyl donor and n-hexane was a suitable solvent system. scirp.org The kinetic resolution of (R,S)-1-phenylethyl acetate using a lipase from a metagenomic library (Im-LipG9) demonstrated high enantioselectivity for the R-isomer, with an enantiomeric ratio (E) greater than 200. plos.org
Below is a table summarizing kinetic parameters from a study on the enzymatic synthesis of 1-phenylethyl acetate, a structurally similar ester.
| Parameter | Value | Unit |
|---|---|---|
| Vmax | 0.118 | |
| Km | 0.105 | mol/L |
| Km/Vmax | 0.8943 | h |
Degradation Pathways and Reaction Product Analysis
The degradation of this compound can occur through several pathways, including hydrolysis and thermal degradation. Hydrolysis yields 1-phenylethanol and valeric acid. jmb.or.kroecd.org Anaerobic degradation pathways for structurally related compounds like ethylbenzene (B125841) have been studied extensively. One such pathway involves the addition of fumarate (B1241708) to the ethyl group, leading to intermediates like (1-phenylethyl)succinate, which is then further metabolized. nih.govresearchgate.net This pathway eventually can lead to compounds like 4-phenylpentanoate and 2-phenylpropionate. nih.govresearchgate.net
Analysis of degradation products is crucial for understanding these pathways. Gas chromatography-mass spectrometry (GC-MS) is a primary analytical technique used to identify and quantify volatile products formed during degradation or fermentation processes. jmb.or.krnih.gov For instance, in yeast fermentations, various esters, including ethyl valerate, and alcohols like phenylethyl alcohol are identified as key volatile flavor compounds. jmb.or.kr The degradation of related compounds like 1-phenylethyl radicals can lead to decomposition products such as benzyl (B1604629) radicals. acs.org
The following table lists potential degradation products of this compound and related compounds based on known pathways.
| Initial Compound | Pathway | Key Products/Intermediates | Reference |
|---|---|---|---|
| This compound | Hydrolysis | 1-Phenylethanol, Valeric acid | oecd.org |
| Ethylbenzene | Anaerobic Degradation (Fumarate Addition) | (1-Phenylethyl)succinate, 4-Phenylpentanoate | nih.govresearchgate.net |
| 1-Phenylethyl radical | Decomposition | Benzyl radical | acs.org |
Computational and Theoretical Chemistry Approaches to Reaction Mechanisms (e.g., Molecular Dynamics, Quantum Chemical Calculations)
Computational methods are increasingly used to investigate reaction mechanisms at a molecular level. While specific studies focusing solely on this compound are not abundant, research on related systems provides valuable insights. Molecular dynamics (MD) simulations can be used to study the conformational changes in enzymes like lipases during catalysis, providing a dynamic view of the reaction process. mdpi.com For example, MD simulations have been used to study the solvation and stability of proteins in ionic liquids, which can be used as media for enzymatic reactions. mdpi.com
Quantum chemical calculations can elucidate transition state structures and reaction energy barriers, offering a detailed understanding of the reaction pathway. Such methods have been applied to study various organic reactions, including esterification and hydrolysis, and mechanisms of catalysis. core.ac.uktesisenred.net For instance, computational analysis has supported the proposed reaction pathways in copper-catalyzed annulation reactions involving 1-phenylethyl-substituted compounds. core.ac.uk These theoretical approaches complement experimental studies by providing a deeper, atomistic understanding of the factors that control reaction rates and selectivity.
Advanced Analytical Methodologies for Compound Characterization and Quantification
Chromatographic Techniques for Separation and Analysis
Chromatography is a fundamental tool for separating 1-phenylethyl valerate (B167501) from complex mixtures and for resolving its chiral enantiomers. The choice of chromatographic technique depends on the specific analytical goal, such as routine quantification or detailed chiral analysis.
Gas Chromatography (GC), especially when coupled with a Mass Spectrometry (MS) detector, is a powerful technique for the analysis of volatile compounds like 1-phenylethyl valerate. nih.govmdpi.com It is widely used for identifying and quantifying flavor and fragrance components in various matrices. mdpi.comresearchgate.net The separation in GC is based on the compound's volatility and interaction with the stationary phase of the GC column.
In a typical GC-MS analysis, the sample is injected into the instrument, where it is vaporized and carried by an inert gas through a capillary column. semanticscholar.org The column's stationary phase, often a type of wax or polysiloxane, interacts differently with various compounds, leading to their separation based on retention time. semanticscholar.orgjmb.or.kr For instance, a common setup might involve a Pure-WAX or HP-1 capillary column with a programmed temperature gradient to ensure the efficient separation of esters and other volatile compounds. semanticscholar.orgjmb.or.kr After separation, the compounds enter the mass spectrometer, which ionizes them, typically using electron impact (EI) at 70 eV, and separates the resulting ions based on their mass-to-charge ratio (m/z). semanticscholar.orgjmb.or.kr This process generates a unique mass spectrum for each compound, acting as a chemical fingerprint for identification. jmb.or.kr
Research on related flavor esters has utilized methods such as headspace solid-phase microextraction (HS-SPME) to extract volatile compounds before GC-MS analysis, a technique that is also applicable to this compound. nih.govtandfonline.com The resulting mass spectra can be compared against established libraries, like the NIST library, for positive identification. jmb.or.kr For phenethyl valerate, a structurally similar compound, GC-MS analysis reveals characteristic top peaks in its mass spectrum at m/z 104.0, 57.0, and 105.0. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Column | InertCap® Pure-WAX (30 m × 0.25 mm, 0.25 µm) | semanticscholar.org |
| Carrier Gas | Helium (He) at 1.0 mL/min | semanticscholar.org |
| Temperature Program | Initial 40°C (3 min), ramp to 100°C at 4°C/min, then to 230°C at 8°C/min (hold 5 min) | semanticscholar.org |
| Ionization Mode | Electron Impact (EI) at 70 eV | semanticscholar.orgtandfonline.com |
| MS Detector | Quadrupole or Time-of-Flight (TOF) | semanticscholar.org |
| Kovats Retention Index (Standard Non-polar) | 1517 - 1539 (for phenethyl valerate) | nih.gov |
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation and quantification of a wide range of compounds, including esters. researchgate.netscielo.br For non-chiral analysis, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) and water. oatext.comgerli.com Detection is often achieved using a Diode Array Detector (DAD) or a UV detector. oatext.comsigmaaldrich.com
For the specific challenge of separating the enantiomers of this compound, chiral HPLC is the method of choice. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for resolving chiral compounds. sigmaaldrich.com For example, the enantiomers of the related compound N-(1-phenylethyl)maleimide can be successfully separated on an Astec® CHIROBIOTIC® R column using a mobile phase of methanol (B129727) and triethylamine (B128534) acetate (B1210297) buffer. sigmaaldrich.com Similar conditions can be adapted for the analysis of this compound. The separated enantiomers are detected by UV, and the ratio of their peak areas can be used to determine the enantiomeric excess. sigmaaldrich.comnih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Column | Astec® CHIROBIOTIC® R, Chiralcel OB | sigmaaldrich.comnih.gov |
| Mobile Phase | Methanol and 0.1% triethylamine acetate buffer (pH 4.1) | sigmaaldrich.com |
| Flow Rate | 1.0 mL/min | sigmaaldrich.com |
| Detector | UV at 254 nm | sigmaaldrich.com |
| Column Temperature | 23 °C | sigmaaldrich.com |
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and environmentally friendly alternative to HPLC for chiral separations. waters.com SFC typically uses supercritical carbon dioxide as the main mobile phase, often mixed with a small amount of an organic modifier like methanol. phenomenex.com This technique is highly successful for the enantioseparation of a wide range of small molecules. waters.com
The separation mechanism in chiral SFC is similar to that in chiral HPLC, relying on derivatized polysaccharide-based chiral stationary phases (CSPs) to resolve enantiomers. waters.comnih.gov Columns such as Lux i-Amylose-3, which is based on a tris-(3-chloro-5-methylphenylcarbamate) derivative of amylose, have proven effective for the fast enantioseparation of various esters. nih.gov The advantages of SFC include faster analysis times, reduced solvent consumption, and lower backpressure compared to HPLC. waters.comnih.gov For complex samples, a two-dimensional approach combining reversed-phase liquid chromatography for initial fractionation followed by chiral SFC analysis can be employed to characterize the enantiomeric composition. nih.gov
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods are indispensable for confirming the chemical structure of this compound and for determining its stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating molecular structures. For stereochemical analysis of chiral molecules like this compound, ¹H NMR is particularly valuable, especially when used in conjunction with chiral derivatizing agents. nih.govresearchgate.net
Because enantiomers are indistinguishable in an achiral solvent by NMR, a common strategy is to convert the enantiomeric mixture into a mixture of diastereomers by reacting it with a single enantiomer of a chiral derivatizing agent. nih.govunits.it For instance, the precursor alcohol, (R,S)-1-phenylethanol, can be reacted with a chiral acid like (R)-(-)-acetoxyphenylacetic acid to form diastereomeric esters. nih.govresearchgate.net These diastereomers are no longer mirror images and will have distinct NMR spectra. units.it
In the ¹H NMR spectrum, protons in the different diastereomers will experience slightly different chemical environments, leading to separate signals with different chemical shifts (ppm). nih.gov For the diastereomers formed from 1-phenylethanol (B42297), the methyl protons of the 1-phenylethyl group are often distinguishable, appearing as two separate doublets. nih.govresearchgate.net By integrating the areas of these distinct peaks, the ratio of the diastereomers can be determined, which directly corresponds to the enantiomeric ratio of the original alcohol. researchgate.netunits.it This method allows for the determination of enantiomeric excess and the assignment of absolute configuration by comparing the spectra to those of standards prepared from pure enantiomers. nih.govresearchgate.net
| Diastereomer | Proton Group | Example Chemical Shift (ppm) | Reference |
|---|---|---|---|
| (R,R)-1-phenylethyl acetoxyphenylacetate | Benzylic Methyl (CH₃) | ~1.54 (doublet) | researchgate.netunits.it |
| (S,R)-1-phenylethyl acetoxyphenylacetate | Benzylic Methyl (CH₃) | ~1.41 (doublet) | researchgate.netunits.it |
Structure Activity Relationship Studies Chemical and Stereochemical Emphasis
Impact of Molecular Structure on Chemical Reactivity and Stability
The reactivity of 1-phenylethyl valerate (B167501) is primarily centered on the ester functional group. This group is susceptible to nucleophilic attack at the electrophilic carbonyl carbon, leading to reactions such as hydrolysis and transesterification. The stability of the molecule is a measure of its resistance to such transformations under given conditions windows.net.
The molecular structure influences this reactivity in several key ways:
Steric Hindrance: The bulky 1-phenylethyl group, positioned adjacent to the ester's carbonyl carbon, provides significant steric hindrance. This bulkiness can shield the carbonyl group from the approach of nucleophiles, thereby reducing the rate of reactions like hydrolysis compared to less hindered esters.
Electronic Effects: The phenyl group, while not directly conjugated with the carbonyl group, can exert a minor inductive electron-withdrawing effect, which can slightly influence the electrophilicity of the carbonyl carbon.
Table 1: Calculated Physicochemical Properties Influencing Stability and Reactivity
This table presents calculated properties for 1-phenylethyl valerate that provide insight into its chemical behavior and stability.
| Property | Value | Implication on Reactivity/Stability | Source |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -65.37 kJ/mol | Indicates the thermodynamic stability of the compound under standard conditions. | chemeo.com |
| Enthalpy of Vaporization (ΔvapH°) | 55.58 kJ/mol | Reflects the energy required to overcome intermolecular forces, related to molecular size and polarity. | chemeo.com |
| Octanol/Water Partition Coefficient (logPoct/wat) | 3.481 | High value indicates significant hydrophobicity, affecting solubility and interactions in polar vs. non-polar media. | chemeo.com |
| McGowan's Characteristic Volume (McVol) | 177.710 ml/mol | A measure of molecular volume, which correlates with steric effects that can hinder reactions at the ester functional group. | chemeo.com |
Stereochemical Influences on Reaction Selectivity in Synthesis
The most significant structural feature of this compound regarding synthetic selectivity is the chiral center at the C-1 position of the phenylethyl group. This chirality means the molecule can exist as two non-superimposable mirror images: (R)-1-phenylethyl valerate and (S)-1-phenylethyl valerate. The synthesis of an enantiomerically pure form of this ester is highly dependent on stereochemical control.
Lipase-catalyzed kinetic resolution is a prominent method for achieving high stereoselectivity in the synthesis of such chiral esters. researchgate.net This process typically involves the transesterification of a racemic alcohol, (R,S)-1-phenylethanol, with an acyl donor, such as vinyl valerate or valeric acid. plos.orgscielo.br The enzyme's chiral active site preferentially binds with one enantiomer of the alcohol over the other, leading to the selective formation of one enantiomer of the ester.
Key findings from studies on analogous reactions include:
Enzyme Selectivity: Lipases exhibit high enantioselectivity (often described by the enantiomeric ratio, E), preferentially catalyzing the reaction of one enantiomer. For example, in the resolution of (R,S)-1-phenylethanol, many lipases show a preference for the R-isomer, leading to the production of (R)-1-phenylethyl esters. plos.orgnih.gov
High Enantiomeric Excess: This enzymatic selectivity allows for the production of the ester with very high enantiomeric excess (ee), often exceeding 95%. plos.orgnih.gov
Reaction Conditions: The choice of enzyme, solvent (often a non-polar organic solvent like n-hexane or toluene), acyl donor, and temperature are all critical factors that can influence both the reaction rate and the degree of stereoselectivity. ejbiotechnology.infoscielo.brmdpi.com
For instance, a metagenomic-derived lipase (B570770), Im-LipG9, demonstrated excellent enantioselectivity (E > 200) for the (R)-isomer in the transesterification of (R,S)-1-phenylethanol, achieving an enantiomeric excess of the product greater than 95%. plos.org Similarly, the dynamic kinetic resolution (DKR) of 1-phenylethanol (B42297), which combines enzymatic acylation with a racemization catalyst, can achieve high conversion (92%) and high enantiomeric excess (85%) of the (R)-ester product. scielo.br
Table 2: Research Findings on Enantioselective Synthesis of 1-Phenylethyl Esters
This table summarizes results from the lipase-catalyzed kinetic resolution of racemic 1-phenylethanol, a process directly applicable to the synthesis of enantiopure this compound.
| Enzyme/Catalyst System | Substrate(s) | Key Finding | Conversion (%) | Product ee (%) | Enantiomeric Ratio (E) | Source |
| Immobilized Lipase (Im-LipG9) | (R,S)-1-phenylethanol & vinyl acetate (B1210297) | Excellent enantioselectivity for the (R)-isomer. | 49 | >95 | >200 | plos.orgnih.gov |
| Pseudomonas cepacia Lipase | (R,S)-1-phenylethyl acetate (hydrolysis) | Preferential hydrolysis of the (R)-enantiomer. | N/A | N/A | High | clockss.org |
| Novozym 435 (Candida antarctica lipase B) & NbOPO₄·nH₂O (DKR) | (R,S)-1-phenylethanol & vinyl acetate | Chemoenzymatic DKR yields the (R)-ester. | 92 | 85 | N/A | scielo.br |
| Lipase from Rhizomucor miehei | (R,S)-1-phenylethanol & isopropenyl acetate | Showed preference for the (S)-enantiomer. | 23 | N/A | 26 | researchgate.net |
Analysis of Conformational Dynamics and Their Role in Chemical Processes
The chemical behavior of this compound is not solely determined by its static structure but also by its conformational dynamics. The molecule is flexible, with several rotatable single bonds, leading to a variety of possible three-dimensional shapes (conformers). The most important rotations are around the C-O bond of the ester group and the Cα-C(phenyl) bond of the phenylethyl moiety.
Computational and NMR studies on analogous phenyl esters suggest that the most stable conformation is typically a nonplanar Z-form, where the carbonyl group is cis to the phenyl ring, and the phenyl ring itself is twisted out of the ester plane. cdnsciencepub.com For phenyl formate, the twist angle is calculated to be around 58-60° at room temperature. cdnsciencepub.com This non-planar arrangement arises from a balance between stabilizing resonance effects (which favor planarity) and destabilizing steric interactions. cdnsciencepub.com
For the 1-phenylethyl group, conformational analysis of related sulfoxides and ketones reveals that the molecule exists as an equilibrium of different rotamers, with specific orientations of the phenyl group relative to the other substituents being energetically favored. researchgate.net The most stable rotamer often has the alkyl group (the valerate chain in this case) positioned synclinal (gauche) to the phenyl group. researchgate.net The relative populations of these conformers are influenced by factors like solvent and temperature. rsc.orgresearchgate.net
These conformational preferences play a direct role in chemical processes:
Accessibility of the Reaction Center: The dominant conformation determines how easily a reagent can access the ester's carbonyl carbon. A conformation that sterically shields the reactive site will result in a slower reaction rate.
Stereoelectronic Effects: The specific spatial orientation of orbitals in a given conformer can influence the trajectory of a nucleophilic attack, which is particularly important in stereoselective reactions. In enzymatic catalysis, the substrate must adopt a specific conformation to fit productively into the enzyme's active site.
Chiral Induction: In asymmetric synthesis, the preferred conformation of a chiral auxiliary attached to a molecule can dictate the stereochemical outcome of a reaction at a different site by controlling the direction of reagent approach. rsc.org
The interplay between the phenyl and ester groups, often mediated by dipole-dipole interactions, can lead to a preferred conformation where these two groups point towards each other. rsc.orgresearchgate.net The population of this specific conformer can be analyzed using NMR techniques and provides insight into the structural details that govern reaction outcomes. rsc.org
Environmental Behavior and Chemical Transformation Pathways
Phototransformation Mechanisms in Air and Aquatic Environments
Phototransformation, or chemical reactions initiated by the absorption of light, is a significant degradation pathway for organic compounds in the environment.
In the Atmosphere: For a compound like 1-phenylethyl valerate (B167501) that may enter the atmosphere through volatilization, the dominant phototransformation mechanism is indirect photo-oxidation via reaction with photochemically generated hydroxyl (•OH) radicals. The reaction with other oxidants like ozone (O₃) and nitrate (B79036) radicals (NO₃) may also contribute, though reactions with •OH radicals are typically the primary atmospheric sink for such organic molecules. The potential reaction sites on the 1-phenylethyl valerate molecule include:
Aromatic Ring: Hydroxyl radicals can add to the phenyl group, initiating a series of reactions that can lead to ring cleavage.
Aliphatic Chain: Hydrogen atom abstraction can occur from the alkyl chain of the valerate moiety and, more significantly, from the benzylic carbon (the carbon atom attached to both the phenyl group and the ester oxygen). The benzylic hydrogen is particularly susceptible to abstraction due to the resonance stabilization of the resulting radical.
In Aquatic Environments: In sunlit surface waters, two phototransformation processes can occur:
Direct Photolysis: This involves the direct absorption of solar radiation (specifically UV light) by the molecule, leading to an excited state that can then undergo chemical transformation. The phenyl group in this compound is a chromophore that absorbs UV radiation, making direct photolysis a potential degradation pathway.
Indirect Phototransformation: This process is mediated by other light-absorbing substances in the water, known as photosensitizers (e.g., dissolved organic matter, nitrate ions). These substances absorb sunlight and produce reactive species like hydroxyl radicals, singlet oxygen, and peroxide radicals, which then react with and degrade the this compound molecule.
Table 1: Potential Phototransformation Reactions and Products
| Environmental Compartment | Primary Reactant | Transformation Mechanism | Potential Intermediate/Product(s) |
|---|---|---|---|
| Atmosphere | Hydroxyl Radical (•OH) | Hydrogen Abstraction / Aromatic Addition | 1-Phenylethanol (B42297), Valeric Acid, Benzaldehyde, various ring-opened products |
| Aquatic Environment | UV Radiation (hν) | Direct Photolysis | Cleavage products such as 1-phenylethanol and valeric acid radicals |
| Aquatic Environment | Reactive Oxygen Species | Indirect Phototransformation | Hydroxylated derivatives, cleavage products |
Hydrolysis in Environmental Compartments and Rate Constant Determination
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. As an ester, this compound is susceptible to hydrolysis, which breaks the ester bond to yield its constituent alcohol (1-phenylethanol) and carboxylic acid (valeric acid). This process is a key abiotic degradation pathway in aquatic environments.
The rate of ester hydrolysis is highly dependent on the pH of the surrounding medium and can be catalyzed by both acid and base.
Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions (high pH), the hydroxide (B78521) ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is typically a rapid, second-order reaction and is often the dominant hydrolysis pathway in neutral to alkaline waters.
Acid-Catalyzed Hydrolysis: Under acidic conditions (low pH), the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. This process is reversible.
Neutral Hydrolysis: At neutral pH, the uncatalyzed reaction with water can also occur, though it is generally much slower than the acid- or base-catalyzed pathways.
The determination of the hydrolysis rate constant (kₕ) involves laboratory studies where the disappearance of the parent compound is monitored over time in buffered solutions at various pH values (typically acidic, neutral, and alkaline) and constant temperature. The data are then used to calculate the half-life of the compound under specific environmental conditions. While the general mechanisms for ester hydrolysis are well-understood, specific experimental rate constants and half-lives for this compound are not available in the peer-reviewed literature. epa.gov
Table 2: Hydrolysis of this compound
| Condition | Catalyst | General Reaction | Products |
|---|---|---|---|
| Acidic | H⁺ | C₁₃H₁₈O₂ + H₂O ⇌ C₅H₁₀O₂ + C₈H₁₀O | Valeric Acid + 1-Phenylethanol |
| Neutral | H₂O | C₁₃H₁₈O₂ + H₂O → C₅H₁₀O₂ + C₈H₁₀O | Valeric Acid + 1-Phenylethanol |
| Alkaline | OH⁻ | C₁₃H₁₈O₂ + OH⁻ → C₅H₉O₂⁻ + C₈H₁₀O | Valerate Anion + 1-Phenylethanol |
Biodegradation Processes and Microbial Catalysis in Environmental Systems
Biodegradation is the breakdown of organic substances by microorganisms, such as bacteria and fungi. It is often the ultimate and most complete pathway for the removal of organic chemicals from the environment, potentially leading to their complete mineralization to carbon dioxide, water, and biomass.
For this compound, the biodegradation process is expected to occur in a stepwise manner:
Initial Enzymatic Hydrolysis: The first and most critical step is the cleavage of the ester bond. Microorganisms produce extracellular or intracellular enzymes called esterases (a type of hydrolase) that catalyze this reaction. This enzymatic hydrolysis is analogous to chemical hydrolysis and yields 1-phenylethanol and valeric acid.
Degradation of Hydrolysis Products: The two resulting molecules are then further metabolized by microorganisms through separate, well-established pathways.
Valeric Acid: As a short-chain fatty acid, valeric acid is expected to be readily and rapidly biodegraded. Microbes can metabolize it through the β-oxidation pathway, a common process for breaking down fatty acids to produce acetyl-CoA, which then enters the citric acid cycle for energy production.
1-Phenylethanol: The biodegradation of this aromatic alcohol would proceed through the oxidation of the alcohol group, followed by cleavage of the aromatic ring. This is a common strategy used by microbes to degrade aromatic compounds, involving enzymes like dehydrogenases and dioxygenases to break down the stable ring structure into intermediates that can enter central metabolic pathways.
Table 3: Proposed Biodegradation Pathway for this compound
| Step | Process | Catalyzing Agent/Enzyme | Reactant(s) | Product(s) |
|---|---|---|---|---|
| 1 | Ester Hydrolysis | Microbial Esterases | This compound, Water | 1-Phenylethanol, Valeric Acid |
| 2a | Fatty Acid Metabolism | β-Oxidation Enzymes | Valeric Acid | Acetyl-CoA |
| 2b | Aromatic Metabolism | Dehydrogenases, Dioxygenases | 1-Phenylethanol | Catechol derivatives, Ring-cleavage products |
| 3 | Central Metabolism | Citric Acid Cycle Enzymes | Acetyl-CoA, Ring-cleavage products | Carbon Dioxide, Water, Biomass |
Q & A
Basic Research Questions
Q. What are the key experimental considerations for synthesizing 1-phenylethyl valerate with high purity and reproducibility?
- Methodology : Use esterification protocols involving valeric acid and 1-phenylethanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC). Purify via fractional distillation or column chromatography, and confirm purity using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Ensure stoichiometric ratios and anhydrous conditions to minimize side reactions .
- Critical Parameters : Control temperature (typically 80–100°C), reaction time (12–24 hours), and catalyst concentration (1–5 mol%). Document all steps rigorously to enable replication .
Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?
- Methodology : Combine multiple techniques:
- NMR : Analyze - and -NMR spectra to confirm ester linkage and aromatic protons (e.g., phenyl group at δ 7.2–7.5 ppm).
- FTIR : Identify ester carbonyl stretch (~1740 cm) and C-O-C asymmetric vibrations (~1240 cm).
- Mass Spectrometry : Use HRMS to verify molecular ion ([M+H]) and fragmentation patterns. Cross-validate with computational simulations (e.g., DFT for IR/NMR predictions) .
Q. What in vitro models are suitable for studying the bioactivity of this compound in gastrointestinal research?
- Methodology : Employ Caco-2 cell monolayers to assess intestinal barrier function via transepithelial electrical resistance (TEER) and permeability assays. Use valerate concentrations ranging from 1–10 mM, as validated in SCFA studies. Include controls for pH and osmolarity to isolate specific effects .
- Data Interpretation : Compare results with other SCFAs (e.g., butyrate, propionate) to identify unique mechanistic pathways.
Advanced Research Questions
Q. How can conformational analysis of this compound resolve discrepancies between computational models and experimental data?
- Methodology : Perform microwave spectroscopy (MB-FTMW) to obtain rotational constants and validate gas-phase structures. Compare experimental data with MP2/cc-pVDZ or B3LYP-D3BJ computational optimizations, which balance accuracy and error compensation in rotational constant calculations .
- Challenges : Address discrepancies arising from Xe (equilibrium) vs. X0 (experimental) rotational constants by refining basis sets or incorporating anharmonic corrections.
Q. What strategies can reconcile contradictory results in this compound’s role as an HDAC inhibitor in immune modulation?
- Methodology : Use dose-response assays (e.g., HDAC activity kits) to establish concentration-dependent effects. Combine with metabolomics (e.g., LC-MS) to quantify kynurenine/tryptophan ratios in immune cells. Validate findings in co-culture models with gut microbiota to assess microbial valerate production .
- Data Analysis : Apply multivariate statistics (PCA, PLS-DA) to distinguish direct valerate effects from microbiome-mediated interactions.
Q. How should researchers design experiments to investigate synergistic effects between this compound and other SCFAs in epithelial homeostasis?
- Methodology : Use factorial design experiments to test combinations of valerate, butyrate, and propionate at physiologically relevant ratios (e.g., 1:2:1). Measure synergistic/antagonistic effects via qPCR (e.g., tight junction genes: ZO-1, occludin) and cytokine profiling (e.g., IL-10, TNF-α) .
- Statistical Considerations : Apply ANOVA with post-hoc Tukey tests to identify significant interactions.
Data Analysis and Reproducibility
Q. What statistical frameworks are recommended for handling variability in valerate-related metabolic studies?
- Methodology : Use mixed-effects models to account for batch-to-batch variability in microbial valerate production. Report confidence intervals and effect sizes instead of relying solely on p-values. Pre-register analysis plans to mitigate bias .
Q. How can researchers ensure subsampling accuracy in heterogeneous valerate formulations?
- Methodology : Follow ASTM E3001 guidelines for representative subsampling. Use quartering or rotary sample dividers, and validate homogeneity via GC-MS across multiple aliquots. Report subsampling errors (sFE) and increment numbers to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
